molecular formula C8H18N2 B597412 (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine CAS No. 1268520-14-4

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine

Cat. No. B597412
M. Wt: 142.246
InChI Key: YYBLKINSGHLYAR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine, also known as NMP, is a chemical compound that is widely used in scientific research. NMP is a chiral amine that has a unique molecular structure and has been found to have a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine is not fully understood, but it is thought to interact with a range of biological targets, including neurotransmitter receptors and enzymes. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has been found to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has also been found to interact with the sigma-1 receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity.

Biochemical And Physiological Effects

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has a range of biochemical and physiological effects that make it a valuable tool for scientific research. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has been found to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to interact with the sigma-1 receptor.

Advantages And Limitations For Lab Experiments

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has a range of advantages for lab experiments, including its ease of synthesis and its ability to interact with a range of biological targets. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine is also relatively stable and can be stored for long periods of time without degradation. However, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has some limitations, including its relatively low potency and its potential for off-target effects. Researchers must carefully control for these factors when using (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine in their experiments.

Future Directions

There are a range of future directions for research on (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine. One area of interest is the development of more potent and selective (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine analogs for use in drug discovery. Another area of interest is the exploration of the role of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine in the regulation of dopamine signaling and its potential as a therapeutic target for disorders such as addiction and depression. Finally, researchers may also investigate the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine as a tool for the study of the sigma-1 receptor and its role in neuronal function.
Conclusion
In conclusion, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine, or (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine, is a valuable tool for scientific research due to its unique molecular structure and its ability to interact with a range of biological targets. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has a range of applications in the fields of medicinal chemistry, neuroscience, and drug discovery. While there are some limitations to the use of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine in lab experiments, researchers continue to explore its potential as a therapeutic target and as a tool for the study of neuronal function.

Synthesis Methods

The synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine involves the reaction of 1-methylpiperidine with ethyl chloroacetate to form 1-(1-methylpiperidin-4-yl)ethan-1-one. This intermediate is then reduced with sodium borohydride to produce (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine. The synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine is relatively easy and can be carried out using standard laboratory equipment.

Scientific Research Applications

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine is widely used in scientific research due to its unique molecular structure and its ability to interact with a range of biological targets. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has been found to have a range of applications in the fields of medicinal chemistry, neuroscience, and drug discovery. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine has been used as a starting material in the synthesis of a range of biologically active compounds, including drugs that target the central nervous system.

properties

IUPAC Name

(1S)-1-(1-methylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBLKINSGHLYAR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271290
Record name (αS)-α,1-Dimethyl-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine

CAS RN

1268520-14-4
Record name (αS)-α,1-Dimethyl-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α,1-Dimethyl-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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